molecular formula C7H9N3O4 B3070945 1-Isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid CAS No. 1006950-68-0

1-Isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid

Cat. No. B3070945
CAS RN: 1006950-68-0
M. Wt: 199.16 g/mol
InChI Key: ORAAYBGNOUMNMD-UHFFFAOYSA-N
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Description

1-Isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid (IPNPCA) is an organic compound containing a nitro-pyrazole carboxylic acid group, and is a derivative of pyrazole. It is a colorless solid that is insoluble in water and is soluble in organic solvents. IPNPCA is of interest to researchers due to its potential applications in the field of organic chemistry, as well as its potential for use in pharmaceuticals and biochemistry.

Scientific Research Applications

Chemical Synthesis and Characterization

Research on pyrazole derivatives, including compounds structurally related to 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid, highlights their significance in the field of medicinal chemistry and materials science. The synthesis and characterization of these compounds involve exploring their potential as pharmacologically active agents and materials with unique properties. For instance, the study by Kasımoğulları et al. (2010) focuses on synthesizing pyrazole carboxylic acid derivatives as potential antiglaucoma agents. These derivatives are compared to acetazolamide, indicating their enhanced potency as carbonic anhydrase inhibitors, which is crucial for treating conditions like glaucoma (Kasımoğulları et al., 2010).

Catalysis and Rearrangements

Further research demonstrates the versatility of pyrazole derivatives in synthetic organic chemistry, particularly in catalytic processes and molecular rearrangements. For example, Galenko et al. (2018) report on a Fe(II)-catalyzed rearrangement of isoxazoles to 1-amino-1H-pyrazole-4-carboxylic acid derivatives, showcasing the potential of pyrazole-based compounds in facilitating complex chemical transformations (Galenko et al., 2018).

Energetic Materials Development

The exploration of pyrazole derivatives extends into the development of energetic materials. Zheng et al. (2020) synthesized a novel energetic compound and its salts based on a pyrazole framework, demonstrating low sensitivity and high thermal stability. This research underlines the potential of pyrazole derivatives in creating new energetic materials with desirable properties for applications in pyrotechnics and explosives (Zheng et al., 2020).

Coordination Chemistry and Material Science

The structural versatility of pyrazole derivatives is also exploited in coordination chemistry and material science. Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives, studying their coordination with metal ions to form mononuclear complexes. These complexes are of interest for their potential applications in catalysis, magnetic materials, and molecular electronics, highlighting the broad applicability of pyrazole derivatives in designing new materials (Radi et al., 2015).

properties

IUPAC Name

5-nitro-2-propan-2-ylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-4(2)9-5(7(11)12)3-6(8-9)10(13)14/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAAYBGNOUMNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801205792
Record name 1-(1-Methylethyl)-3-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid

CAS RN

1006950-68-0
Record name 1-(1-Methylethyl)-3-nitro-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006950-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methylethyl)-3-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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